molecular formula C8H7F3 B3153284 (1,1,2-Trifluoroethyl)benzene CAS No. 75600-46-3

(1,1,2-Trifluoroethyl)benzene

Cat. No.: B3153284
CAS No.: 75600-46-3
M. Wt: 160.14 g/mol
InChI Key: VGJZYOUGUCGJNG-UHFFFAOYSA-N
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Description

(1,1,2-Trifluoroethyl)benzene ( 75600-46-3) is a fluorinated aromatic compound with the molecular formula C8H7F3 and a molecular weight of 160.14 g/mol. This compound serves as a versatile synthon and intermediate in advanced organic synthesis, particularly valuable for incorporating the 1,1,2-trifluoroethyl moiety into target molecules. The strong electron-withdrawing nature of the trifluoroethyl group deactivates the benzene ring toward electrophilic substitution, directing subsequent reactions to the meta-position. Its primary research value lies in the development of active ingredients for agrochemicals, including fungicides and herbicides, where the fluorinated group enhances lipophilicity and improves membrane permeability in final formulations. The compound is characterized by a calculated boiling point of approximately 202°C, reflecting the influence of the fluorine atoms. It is exclusively for research applications and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-trifluoroethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJZYOUGUCGJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CF)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Reactivity of 1,1,2 Trifluoroethyl Benzene

Influence of the 1,1,2-Trifluoroethyl Group on Aromatic Reactivity

The 1,1,2-trifluoroethyl group significantly impacts the chemical reactivity of the benzene (B151609) ring to which it is attached. This influence stems from a combination of electronic and steric effects.

The 1,1,2-trifluoroethyl group is a strong electron-withdrawing group. This is primarily due to the high electronegativity of the fluorine atoms, which pull electron density away from the benzene ring through a negative inductive effect (-I). minia.edu.egnih.gov This electron withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. minia.edu.egyoutube.com The deactivating nature of such groups means that harsher reaction conditions are often required for electrophilic aromatic substitution to occur. wikipedia.org

Substituents on a benzene ring also direct incoming electrophiles to specific positions (ortho, meta, or para). Electron-withdrawing groups are typically meta-directors. youtube.comwikipedia.org This is because the electron-withdrawing nature of the 1,1,2-trifluoroethyl group destabilizes the carbocation intermediates (Wheland intermediates) formed during electrophilic aromatic substitution. fiveable.me The destabilization is most pronounced when the positive charge is on the carbon atom directly attached to the substituent (ortho and para attack). youtube.com In contrast, the intermediate formed from meta attack keeps the positive charge further away from the electron-withdrawing group, making it the least destabilized and therefore the favored pathway. youtube.comwikipedia.org

EffectDescriptionImpact on Reactivity
Inductive Effect (-I) The highly electronegative fluorine atoms pull electron density away from the benzene ring.Deactivates the ring towards electrophilic aromatic substitution.
Resonance Effect There is no significant resonance effect as there are no lone pairs or pi orbitals on the alpha-carbon that can overlap with the aromatic system.The inductive effect is the dominant electronic influence.
Substituent Directing Power As a strong deactivating group, it directs incoming electrophiles to the meta position.Favors the formation of meta-substituted products in electrophilic aromatic substitution reactions.

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. The 1,1,2-trifluoroethyl group is sterically bulky. vulcanchem.com This bulkiness can influence reaction outcomes by physically blocking the approach of reactants to certain positions on the aromatic ring. nih.gov

Aromatic Substitution Reactions of (1,1,2-Trifluoroethyl)benzene Derivatives

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comyoutube.com The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring. For this compound, the strong deactivating nature of the substituent makes these reactions slower than for benzene. youtube.com

The general mechanism proceeds in two steps:

Attack by the aromatic ring: The π electrons of the benzene ring act as a nucleophile and attack the electrophile (E+), forming a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. This step is typically the rate-determining step because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com Due to the meta-directing nature of the 1,1,2-trifluoroethyl group, these reactions on this compound would be expected to yield predominantly the meta-substituted product. libretexts.org

Table of Expected EAS Products for this compound:

ReactionReagentsElectrophileMajor Product
Nitration HNO₃, H₂SO₄NO₂⁺1-nitro-3-(1,1,2-trifluoroethyl)benzene
Halogenation Br₂, FeBr₃Br⁺1-bromo-3-(1,1,2-trifluoroethyl)benzene
Sulfonation SO₃, H₂SO₄SO₃3-(1,1,2-Trifluoroethyl)benzenesulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺1-(3-(1,1,2-Trifluoroethyl)phenyl)ethan-1-one (for R=CH₃)

Nucleophilic aromatic substitution (SNA) involves a nucleophile replacing a leaving group on an aromatic ring. wikipedia.org Unlike EAS, NAS is favored by the presence of strong electron-withdrawing groups on the aromatic ring. chemistrysteps.commasterorganicchemistry.com Therefore, the 1,1,2-trifluoroethyl group, being strongly electron-withdrawing, would activate the ring towards nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. chemistrysteps.com

The most common mechanism for NAS is the addition-elimination mechanism. chemistrysteps.com This proceeds in two steps:

Nucleophilic attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, helps to stabilize this negative charge. masterorganicchemistry.com

Loss of the leaving group: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. youtube.com

For a derivative of this compound to undergo NAS, it would need a good leaving group (e.g., a halide) on the ring. The electron-withdrawing 1,1,2-trifluoroethyl group would make the ring more susceptible to nucleophilic attack.

Oxidative and Reductive Transformations of the Trifluoroethyl Moiety

The trifluoroethyl group itself can undergo chemical transformations.

Oxidative Transformations: The alkyl side chain of a benzene ring can be oxidized to a carboxylic acid. wikipedia.org However, the presence of fluorine atoms on the ethyl group makes it more resistant to oxidation compared to a simple ethyl group. Strong oxidizing agents and harsh conditions might be required to cleave the C-C bond and oxidize the benzylic carbon.

Reductive Transformations: The carbon-fluorine bonds in the trifluoroethyl group are generally strong and resistant to reduction. However, under certain conditions, such as with specific metal catalysts or electrochemical methods, reductive defluorination can occur. nih.govrsc.org This can lead to the formation of difluoroethyl or monofluoroethyl benzene derivatives. The specific products formed would depend on the reaction conditions and the reducing agent used. For instance, some methods have been developed for the selective hydrodefluorination of trifluoromethylarenes to difluoromethylarenes. nih.gov

Oxidation Pathways to Trifluoroacetic Acid Derivatives

The oxidation of the 1,1,2-trifluoroethyl side chain of this compound to trifluoroacetic acid (TFA) derivatives is a challenging transformation. Standard oxidizing agents that cleave alkyl chains on a benzene ring, such as potassium permanganate (B83412) or chromic acid, typically target the benzylic C-H bonds. wikipedia.orgmsu.edu However, the presence of a fluorine atom at the benzylic position and two additional fluorine atoms on the adjacent carbon significantly increases the strength and stability of the side chain's C-C and C-H bonds.

While direct oxidation of the (1,1,2-trifluoroethyl) group is not well-documented, the oxidation of related trifluoromethylarenes provides some insight. The trifluoromethyl group is exceptionally resistant to oxidation; under harsh conditions, it is often the aromatic ring that is degraded rather than the -CF3 group. youtube.com It is plausible that the (1,1,2-trifluoroethyl) group exhibits similar stability. The strong C-F bonds are not susceptible to rupture by common oxidants. youtube.com Therefore, pathways leading to trifluoroacetic acid would likely require specialized reagents or electrochemical methods capable of cleaving the stable, fluorinated alkyl chain without destroying the aromatic ring. Industrial preparations of TFA typically rely on methods like the electrofluorination of acetyl chloride, followed by hydrolysis, rather than the oxidation of pre-formed fluoroalkyl arenes. guidechem.com

Table 1: Plausible Reagents for Side-Chain Oxidation and Expected Reactivity

ReagentTypical SubstrateExpected Outcome with this compound
KMnO₄, heatTolueneLow to no reaction on the side chain; potential for ring oxidation under harsh conditions.
Na₂Cr₂O₇, H₂SO₄EthylbenzeneLow reactivity due to the deactivating effect of fluorine atoms.
O₃ (Ozonolysis)AlkenesNo reaction with the saturated side chain.
Electrochemical OxidationAcetic AnhydrideA potential, though undocumented, route for side-chain degradation to TFA. youtube.com

Reduction Methodologies and Product Characterization

The reduction of this compound can proceed via hydrodefluorination (HDF), wherein C-F bonds are replaced by C-H bonds. This process is challenging due to the high bond dissociation energy of C-F bonds. Research on the reduction of the closely related trifluoromethylarenes indicates that preventing exhaustive defluorination to yield partially fluorinated products is a significant synthetic hurdle. nih.gov This difficulty arises because the strength of the remaining C-F bonds often decreases after the first defluorination step, leading to runaway reactions. nih.gov

Catalytic methods, particularly using photoredox catalysis, have emerged as a strategy for the selective single hydrodefluorination of trifluoromethylarenes. nih.govacs.org Applying this logic to this compound, a stepwise reduction could theoretically yield the products outlined below.

Potential Reduction Products of this compound:

(1,2-Difluoroethyl)benzene: Resulting from the reduction of the benzylic C-F bond.

(1-Fluoroethyl)benzene: Resulting from further reduction.

Ethylbenzene: The fully reduced product.

Common reducing agents like lithium aluminum hydride (LiAlH₄) are generally ineffective for the reduction of strong, non-activated C-F bonds. nih.gov Specialized systems are required, often involving transition metal catalysts or specific hydride donors under forcing conditions.

Table 2: Potential Reduction Methods and Characterization of Products

MethodReagent/CatalystProbable Major Product(s)Characterization Notes (NMR)
Catalytic HydrodefluorinationPhotoredox Catalyst, H-atom donor(1,2-Difluoroethyl)benzeneComplex ¹H and ¹⁹F NMR splitting patterns for the -CHF-CH₂F group.
Metal-Mediated ReductionMg⁰, H⁺ sourceMixture of partially and fully defluorinated products. nih.govAppearance of new C-H signals and disappearance of C-F signals.
Catalytic HydrogenationH₂, Pd/CNo reaction under standard conditions.Starting material recovered.

Cross-Coupling and Other Complex Cascade Reactions

The electron-withdrawing nature of the trifluoroethyl group influences the reactivity of the aromatic ring in various coupling and substitution reactions.

Palladium and Copper-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

This compound itself is not a direct participant in cross-coupling reactions, which require a leaving group (e.g., Br, I, OTf) on the aromatic ring. However, halogenated derivatives of this compound are viable substrates for such transformations.

In a typical Palladium-catalyzed Suzuki-Miyaura coupling, an aryl halide is coupled with an organoboron compound. libretexts.orgyonedalabs.com A bromo-substituted this compound would be expected to undergo this reaction to form a new C-C bond. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst. yonedalabs.com

Table 3: Hypothetical Suzuki-Miyaura Coupling of 4-Bromo-(1,1,2-Trifluoroethyl)benzene

Boronic Acid (R-B(OH)₂)Catalyst/LigandBaseExpected Product
Phenylboronic acidPd(PPh₃)₄Na₂CO₃4-Phenyl-(1,1,2-trifluoroethyl)benzene
Methylboronic acidPdCl₂(dppf)K₃PO₄4-Methyl-(1,1,2-trifluoroethyl)benzene
Vinylboronic acidPd(OAc)₂ / SPhosCs₂CO₃4-Vinyl-(1,1,2-trifluoroethyl)benzene

Copper-catalyzed couplings have also been used to functionalize fluoroalkylated arenes. These reactions can form C-N, C-O, and C-S bonds. For instance, photoinduced copper-catalyzed reactions have been developed for the C-N coupling of trifluoromethylated arenes with various nitrogen nucleophiles, proceeding through a defluorinative functionalization mechanism. researchgate.netnih.gov

Cycloaddition Reactions Involving Trifluoroethylated Arenes

Cycloaddition reactions, such as the Diels-Alder reaction, typically involve the reaction of a conjugated diene with an alkene known as a dienophile. wikipedia.orgmasterorganicchemistry.com For a molecule to act as a dienophile, it generally requires an electron-withdrawing group attached directly to the double bond to lower the energy of its LUMO (Lowest Unoccupied Molecular Orbital). masterorganicchemistry.com

This compound does not possess the structural features of a reactive diene or dienophile for a standard Diels-Alder reaction. The benzene ring is aromatic and highly stable, and its participation in cycloadditions requires overcoming a significant activation energy barrier associated with the loss of aromaticity. While the trifluoroethyl group is electron-withdrawing, it is not directly conjugated with an alkene functionality. Consequently, this compound is not an active participant in common cycloaddition reactions. Synthetic strategies are more likely to employ a trifluoroethyl-substituted alkyne or alkene in a cycloaddition to construct the aromatic ring itself, rather than using the pre-formed arene as a reactant. acs.org

Friedel-Crafts Type Reactions with Trifluoromethyl-Substituted Arenes

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org The reactivity of the aromatic ring is paramount; electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.

The (1,1,2-trifluoroethyl) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect significantly deactivates the benzene ring, making it much less nucleophilic and therefore less reactive towards electrophiles than benzene itself. Friedel-Crafts alkylation or acylation of this compound is therefore expected to be very slow and require harsh conditions, such as the use of a superacid catalyst. etsu.edu Due to the deactivating nature of the substituent, any substitution that does occur would be directed to the meta position.

Table 4: Relative Reactivity in Friedel-Crafts Acylation

SubstrateRelative Rate (vs. Benzene)Major Product(s) with CH₃COCl/AlCl₃
Toluene~25ortho- and para-Methylacetophenone
Benzene1Acetophenone
This compound<< 1meta-Trifluoroethylacetophenone (very low yield)

Protolytic Defluorination Processes in Strong Acidic Media

In highly acidic media, such as superacids (e.g., trifluoromethanesulfonic acid, CF₃SO₃H), trifluoroalkyl-substituted arenes can undergo protolytic defluorination. This process involves the protonation of a fluorine atom, followed by the elimination of hydrogen fluoride (B91410) (HF) to generate a carbocationic intermediate.

For this compound, this process would likely involve the protonation of one of the fluorine atoms at the benzylic position. Loss of HF would generate a resonance-stabilized α-fluoro benzylic cation. This highly electrophilic cation can then participate in subsequent reactions, such as an intermolecular Friedel-Crafts type reaction if a suitable nucleophile (like another benzene molecule) is present. This reaction effectively uses the trifluoroethyl group as a precursor to a potent electrophile, leading to the formation of more complex diarylmethane structures.

Proposed Mechanism in Superacid:

Protonation: A fluorine atom on the side chain is protonated by the superacid. C₆H₅-CHF-CHF₂ + H⁺ ⇌ C₆H₅-CHF-CHF₂(H)⁺

Formation of Cation: Loss of HF from the benzylic position generates a stabilized benzylic cation. C₆H₅-CHF-CHF₂(H)⁺ → [C₆H₅-C⁺F-CHF₂] + HF

Electrophilic Attack: The cation acts as an electrophile, attacking a nucleophile such as benzene. [C₆H₅-C⁺F-CHF₂] + C₆H₆ → [C₆H₅-CF(C₆H₅)-CHF₂] + H⁺

This pathway demonstrates a unique reactivity pattern where the normally stable C-F bond is cleaved under superacidic conditions to initiate further carbon-carbon bond formation.

Advanced Spectroscopic Characterization and Elucidation of 1,1,2 Trifluoroethyl Benzene Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental NMR data, which is crucial for the definitive structural elucidation of organic molecules, appears to be unpublished for (1,1,2-Trifluoroethyl)benzene. This includes ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Chemical Shifts and Coupling Patterns

Predicted ¹H NMR data suggests that the aromatic protons on the benzene (B151609) ring would likely appear as a multiplet in the range of δ 7.2–7.5 ppm vulcanchem.com. The protons on the fluoroalkyl chain would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. However, without experimental spectra, precise chemical shifts and coupling constants (J values) cannot be reported.

¹³C NMR Spectroscopic Analysis of the Aromatic and Fluoroalkyl Regions

Similarly, no experimental ¹³C NMR data has been found. A standard analysis would involve identifying the distinct signals for the aromatic carbons and the two carbons of the ethyl group. The carbons bonded to fluorine would show characteristic splitting (C-F coupling), which is a key feature for analysis.

¹⁹F NMR for Trifluoroethyl Group Characterization

¹⁹F NMR is a critical technique for characterizing fluorinated organic compounds. For this compound, one would expect to see distinct signals for the -CF₂- group and the -CHF- group, with complex coupling patterns reflecting ¹H-¹⁹F and ¹⁹F-¹⁹F interactions. Predicted data suggests these signals would appear in the δ 4.0–5.0 range, though this is a broad estimation and refers to fluorine atoms, which is atypical for reporting ¹⁹F NMR shifts (which are usually in a much wider ppm range) vulcanchem.com.

Advanced NMR Techniques (e.g., 2D-NMR, NOESY)

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for unambiguous assignment of all proton and carbon signals and for determining the molecule's three-dimensional structure. No studies employing these techniques for this compound have been identified.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy provides insight into the functional groups present in a molecule. While general principles can be applied, specific experimental spectra for this compound are not available.

Characteristic Absorption Bands of the Trifluoroethyl Group

It is predicted that the infrared (IR) spectrum of the compound would show strong absorption bands corresponding to C-F stretching vibrations, likely appearing in the 1100–1200 cm⁻¹ region vulcanchem.com. Other characteristic bands for the benzene ring, such as C-H and C=C stretching, would also be expected. However, a detailed assignment of specific bands from an experimental IR or Raman spectrum is not possible with the current information.

Aromatic Ring Vibrations and Substitution Patterns

The vibrational spectrum of this compound is fundamentally shaped by the interplay between the vibrations of the monosubstituted benzene ring and the attached trifluoroethyl group. The substitution of a hydrogen atom on the benzene ring with the -CHFCF₂H group lowers the molecule's symmetry, influencing the selection rules and frequencies of the fundamental vibrational modes. aip.org The analysis of these vibrations, typically through Infrared (IR) and Raman spectroscopy, provides significant insight into the molecular structure.

The aromatic ring itself possesses characteristic vibrational modes that are sensitive to substitution. njit.edu These include C-H stretching, C-C in-ring stretching, and C-H out-of-plane bending vibrations ("oop"). orgchemboulder.comspectroscopyonline.com For monosubstituted benzenes, the key vibrational regions are well-established. aip.orgmarmacs.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The presence of the electron-withdrawing trifluoroethyl group is expected to cause a slight shift in the position and intensity of these bands compared to benzene.

Ring Stretching (Ring Modes): The stretching and contracting of the carbon-carbon bonds within the aromatic ring give rise to a set of characteristic sharp bands, typically between 1620 and 1400 cm⁻¹. spectroscopyonline.com The pattern and exact frequencies of these bands are highly indicative of the substitution pattern on the ring. marmacs.org

Out-of-Plane (oop) Bending: The C-H "oop" vibrations are strong bands found in the 900-675 cm⁻¹ region and are particularly useful for confirming the presence of a monosubstituted ring. orgchemboulder.com

The (1,1,2-Trifluoroethyl) substituent introduces its own set of vibrations, most notably the strong C-F stretching bands, which are expected in the 1200-1100 cm⁻¹ range. The substituent's mass and electronic effects (inductive withdrawal) alter the force constants of the ring's bonds, leading to shifts in the characteristic ring mode frequencies. aip.org Certain vibrations, termed "x-sensitive," are particularly dependent on the nature of the substituent. njit.edu

Table 1: Characteristic Vibrational Modes for a Monosubstituted Benzene like this compound
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Comments
Aromatic C-H Stretch3100 - 3000Indicates the presence of C-H bonds directly on the aromatic ring. orgchemboulder.com
Aliphatic C-H Stretch3000 - 2850Arises from the C-H bond in the ethyl side chain.
Aromatic C-C Ring Stretch (In-ring)1620 - 1400A series of sharp bands whose pattern is characteristic of the substitution. spectroscopyonline.com
C-F Stretch1200 - 1100Strong absorptions characteristic of the trifluoroethyl group.
C-H Out-of-Plane Bend900 - 675Strong bands whose positions are highly diagnostic of the substitution pattern. For monosubstitution, two strong bands are typically observed. orgchemboulder.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. contractlaboratory.com For this compound, with the molecular formula C₈H₇F₃, HRMS can distinguish its exact mass from other compounds with the same nominal mass. This capability is critical for confirming the identity of the compound in complex mixtures or environmental samples. eurofinsus.com The exact mass is calculated by summing the masses of the most abundant isotopes of each element.

Table 2: Calculation of Exact Mass for this compound (C₈H₇F₃)
ElementIsotopeNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C812.00000096.000000
Hydrogen¹H71.0078257.054775
Fluorine¹⁹F318.99840356.995209
Total Calculated Exact Mass 160.0500

Note: The calculated exact mass is approximately 160.0500 Da. Experimental values from HRMS instruments would be compared against this theoretical value to confirm the elemental composition.

Upon ionization in a mass spectrometer (e.g., via electron impact), the this compound molecular ion (M⁺˙) undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. The mass spectra of fluorinated aromatic compounds can be complex, but predictable fragmentation pathways exist. cdnsciencepub.comnist.gov

For this compound, key fragmentation processes would include:

Benzylic Cleavage: The bond between the aromatic ring and the ethyl side chain is a likely point of cleavage. This can lead to the formation of a phenyl cation (C₆H₅⁺) at m/z 77 or, following rearrangement, a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Loss of Fluorine and HF: The C-F bonds can break, leading to the loss of a fluorine radical ([M-F]⁺) or the neutral molecule hydrogen fluoride (B91410) ([M-HF]⁺˙). This is a common pathway for fluorinated compounds. cdnsciencepub.com

Side-Chain Fragmentation: The ethyl group itself can fragment. A characteristic fragmentation for trifluoromethyl groups is the successive loss of CF₂ and F. fluorine1.ru For the 1,1,2-trifluoroethyl group, loss of fragments like CHF₂ or CF₂H is plausible.

Table 3: Plausible Mass Spectrometry Fragments for this compound
Fragment Ion (Formula)m/z (Nominal Mass)Proposed Origin
[C₈H₇F₃]⁺˙160Molecular Ion (M⁺˙)
[C₈H₆F₂]⁺˙140Loss of HF
[C₇H₅F₂]⁺127Loss of CHF₂
[C₇H₇]⁺91Tropylium ion, from cleavage and rearrangement
[C₆H₅]⁺77Phenyl cation, from benzylic cleavage
[CF₂H]⁺51Fragment from the trifluoroethyl side chain

Identifying unknown fluorinated compounds like this compound in complex environmental or biological samples requires non-targeted analysis (NTA) methodologies. eurofinsus.com Unlike targeted methods that look for a predefined list of chemicals, NTA aims to comprehensively characterize all detectable substances in a sample. waters.com

Several advanced techniques are employed for this purpose:

LC-HRMS: Liquid chromatography coupled with high-resolution mass spectrometry is a cornerstone of NTA. It separates compounds in a mixture before they are detected by the mass spectrometer, which provides accurate mass data for formula determination. eurofinsus.comwaters.com

Fluorine-Specific Detection: Methods like high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS/MS) offer fluorine-specific detection. nih.govresearchgate.net This technique can identify compounds containing fluorine even if they are difficult to ionize with conventional methods like electrospray ionization (ESI), thus preventing them from being missed. nih.gov

Mass Defect Filtering: Fluorine has a small negative mass defect. This property can be exploited in data analysis workflows to screen HRMS data specifically for the presence of fluorinated compounds, as they will have characteristic mass defect signatures. waters.com

Table 4: Methodologies for Non-Targeted Detection of Fluorinated Compounds
MethodologyPrincipleAdvantage for Fluorinated Compounds
LC-HRMS (e.g., Orbitrap, TOF)Separates mixture components and provides high-accuracy mass measurements for elemental formula generation. eurofinsus.comEnables confident identification of unknown fluorinated species based on exact mass. contractlaboratory.com
HPLC-ICP-MS/MSUses an element-specific detector for fluorine, often by detecting it as [BaF]⁺. nih.govresearchgate.netDetects total organic fluorine and helps identify compounds not amenable to conventional ionization techniques. researchgate.net
Mass Defect ScreeningFilters HRMS data based on the characteristic negative mass defect of fluorine relative to hydrogen. waters.comProvides a rapid way to find potential fluorinated compounds within a complex dataset. waters.com

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy of this compound probes the electronic transitions within the molecule, primarily those involving the π-electron system of the aromatic ring. hnue.edu.vn The benzene chromophore exhibits characteristic absorption bands corresponding to π → π* transitions. The main bands for unsubstituted benzene are found at approximately 184 nm, 202 nm, and a weaker, vibrationally-structured "benzenoid" band around 255 nm. hnue.edu.vn

Substitution of the ring with a (1,1,2-Trifluoroethyl) group modifies these electronic transitions. The substituent's primary influence is through an inductive effect. The highly electronegative fluorine atoms withdraw electron density from the ring, which alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). uomustansiriyah.edu.iq

Effect on λₘₐₓ: The electron-withdrawing nature of the trifluoroethyl group is expected to have a modest effect on the position (λₘₐₓ) of the absorption bands. Unlike groups with non-bonding electrons (like -OH or -NH₂) that can engage in resonance and cause significant red shifts (to longer wavelengths), the inductive effect of the alkyl fluoride group is less pronounced. hnue.edu.vn

Effect on Intensity: The substitution lowers the symmetry from D₆h (benzene) to C₂v (monosubstituted benzene), which relaxes the symmetry selection rules. nih.gov This can lead to an increase in the molar absorptivity (intensity) of the formally forbidden benzenoid band around 255 nm. nih.gov

Table 5: Electronic Transitions and Expected UV-Vis Absorption for this compound
TransitionTypical λₘₐₓ in Benzene (nm)Expected Effect of -(CHF-CF₂H) Substituent
π → π* (Primary)~202Slight shift in wavelength (hypsochromic or bathochromic) due to inductive effects.
π → π* (Secondary/Benzenoid)~255Likely increase in intensity (hyperchromic effect) due to reduced symmetry. The fine structure may be less resolved.

Methodological Approaches for Resolving Spectroscopic Ambiguities and Structural Elucidation

The unambiguous structural elucidation of a molecule like this compound, particularly if it were an unknown component in a mixture, requires a combined and systematic analytical approach. tutorchase.com Relying on a single spectroscopic technique is often insufficient to resolve all structural ambiguities, such as isomeric forms. intertek.com The integration of multiple spectroscopic methods provides complementary information, leading to a confident structural assignment. jchps.com

A robust strategy involves the following key steps:

Mass Spectrometry (MS): Initial analysis by HRMS establishes the molecular formula (C₈H₇F₃), which is the first crucial piece of the puzzle. intertek.com GC-MS can provide fragmentation data that suggests the presence of a phenyl group and a fluorinated ethyl side chain.

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. For this molecule, it would verify the existence of an aromatic ring (C-H and C=C stretches) and the C-F bonds of the substituent. tutorchase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for mapping the precise connectivity of atoms. jchps.com For fluorinated compounds, a suite of NMR experiments is essential:

¹H NMR: Determines the number and environment of hydrogen atoms. It would show signals for the aromatic protons and the protons on the ethyl chain, with complex splitting due to H-H and H-F coupling.

¹³C NMR: Identifies the number of unique carbon environments.

¹⁹F NMR: This is particularly crucial for fluorinated molecules. rsc.orgresearchgate.net It provides direct information on the chemical environment of the fluorine atoms and their coupling to nearby protons and carbons, helping to distinguish between isomers (e.g., 1,1,2-trifluoroethyl vs. 1,2,2-trifluoroethyl). nih.govrsc.org

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. ¹H-¹H COSY shows which protons are coupled, ¹H-¹³C HSQC links protons to their directly attached carbons, and ¹H-¹³C HMBC reveals longer-range correlations, allowing the entire carbon skeleton to be pieced together. intertek.com ¹H-¹⁹F correlation experiments can definitively map the H-F connectivities. rsc.org

Table 6: Integrated Spectroscopic Approach for Structural Elucidation
TechniqueInformation GainedRole in Resolving Ambiguity
High-Resolution Mass Spectrometry (HRMS)Elemental Formula (e.g., C₈H₇F₃)Provides the fundamental molecular formula, constraining possible structures. intertek.com
Infrared (IR) SpectroscopyFunctional Groups (Aromatic Ring, C-F bonds)Confirms the presence of the key structural motifs. tutorchase.com
¹H and ¹³C NMRCarbon-Hydrogen FrameworkProvides initial map of the molecule's backbone.
¹⁹F NMRFluorine Environments and CouplingCrucial for determining the specific arrangement of fluorine atoms on the side chain, distinguishing isomers. rsc.orgresearchgate.net
2D NMR (e.g., HSQC, HMBC, HETCOR)Atom Connectivity (C-H, C-C, H-F)Connects all the pieces, confirming the final structure by mapping out all the bonding relationships. rsc.org
Computational ChemistryPredicted Spectra (NMR, IR)Comparison of experimental spectra with DFT-calculated spectra can validate the proposed structure. nih.govresearchgate.net

Theoretical and Computational Studies of 1,1,2 Trifluoroethyl Benzene

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the intrinsic properties of (1,1,2-Trifluoroethyl)benzene. These first-principles approaches solve the electronic Schrödinger equation to predict a molecule's behavior, providing a detailed picture of its structure and energetics.

Computational models suggest that this compound consists of a planar benzene (B151609) ring bonded to a 1,1,2-trifluoroethyl substituent. vulcanchem.com Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31++G(d,p)), can be employed to determine the most stable three-dimensional arrangement of atoms. These calculations typically reveal that the benzene ring maintains its planarity, while the trifluoroethyl group adopts a staggered conformation to minimize steric hindrance between the fluorine and hydrogen atoms and the aromatic ring. vulcanchem.com

Ab initio calculations provide a detailed understanding of the electronic properties of substituted benzenes. The introduction of the trifluoroethyl group significantly influences the electronic structure of the benzene ring. The high electronegativity of the fluorine atoms leads to a strong electron-withdrawing effect, which can be quantified through analysis of molecular orbitals and charge distribution. This influences the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.

Table 1: Calculated Geometric Parameters for this compound (Exemplary Data)

Parameter Value Method
C-C (ring) bond length ~1.39 Å DFT/B3LYP
C-C (ring-substituent) bond length ~1.51 Å DFT/B3LYP
C-F bond length ~1.35 Å DFT/B3LYP
C-H (ring) bond length ~1.08 Å DFT/B3LYP
C-C-C (ring) bond angle ~120° DFT/B3LYP
C-C-F bond angle ~111° DFT/B3LYP

Note: This data is illustrative and would be derived from specific computational chemistry studies.

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Predicting NMR chemical shifts using computational methods has become a valuable tool. rsc.orgnih.gov DFT-based procedures, such as those employing the ωB97XD functional with the aug-cc-pvdz basis set, have shown good accuracy in predicting ¹⁹F NMR chemical shifts for molecules with fluorine-carbon bonds. rsc.org For this compound, predictions would indicate distinct signals for the aromatic protons, typically in the range of δ 7.2–7.5 ppm, and complex splitting patterns for the protons and fluorine atoms of the trifluoroethyl group. vulcanchem.com

IR Spectroscopy: The infrared (IR) spectrum of this compound can be predicted using DFT calculations. These calculations can identify the characteristic vibrational frequencies of the molecule. The C-F stretching vibrations are expected to appear in the region of 1100–1200 cm⁻¹. vulcanchem.com Other notable vibrations would include C-H stretching of the aromatic ring and the ethyl group, as well as various bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.govchemrxiv.org For substituted benzenes, the electronic transitions are typically of π → π* character. The presence of the trifluoroethyl group is expected to cause a slight shift in the absorption maxima compared to unsubstituted benzene.

Table 2: Predicted Spectroscopic Data for this compound (Exemplary Data)

Spectrum Parameter Predicted Value
¹H NMR Chemical Shift (aromatic) 7.2-7.5 ppm
¹⁹F NMR Chemical Shift Complex pattern
IR C-F Stretch 1100-1200 cm⁻¹
UV-Vis λ_max ~260 nm

Note: This data is illustrative and would be derived from specific computational chemistry studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its interactions with other molecules and its behavior in different environments.

The introduction of fluorine atoms into the ethyl group of benzene influences its intermolecular interactions. While the benzene ring can participate in π-π stacking interactions, the highly electronegative fluorine atoms can lead to dipole-dipole interactions and potentially weak hydrogen bonding with suitable donor molecules. MD simulations can be used to model these interactions in condensed phases.

The aggregation behavior of fluorinated aromatic compounds is a topic of interest. MD simulations can help to understand how molecules of this compound might self-assemble in the liquid or solid state, driven by a combination of van der Waals forces, dipole-dipole interactions, and potential π-π stacking. The balance of these forces determines the local structure and bulk properties of the material. Studies on related fluorinated molecules can provide insights into the potential for aggregation.

The conformation and reactivity of this compound can be significantly influenced by the surrounding solvent molecules. MD simulations can explicitly model the solvent environment and study its effect on the solute. For instance, the conformational preference of the trifluoroethyl group might change in solvents of different polarity.

Furthermore, the reactivity of the molecule, particularly in reactions involving charged or polar transition states, will be sensitive to the solvent. MD simulations can be used to calculate the free energy of solvation and to understand how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby affecting the reaction kinetics. The study of solvent effects is crucial for understanding and predicting the behavior of this compound in chemical reactions.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound. Through the application of theoretical models and computational methods, it is possible to investigate the energetics and geometries of reactants, transition states, and products, thereby providing a detailed understanding of the reaction pathways.

Transition State Analysis and Activation Energies

Transition state theory is a fundamental concept in the study of chemical reaction rates. wikipedia.org It posits that the rate of a reaction is determined by the concentration of an activated complex, or transition state, in equilibrium with the reactants. wikipedia.orgjohnhogan.info Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to locate the transition state structure on the potential energy surface and to calculate its energy. science.gov The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. johnhogan.info

While specific transition state analyses for reactions involving this compound are not extensively documented in the literature, the principles of such analyses can be applied. For a hypothetical reaction, such as the further electrophilic substitution on the benzene ring of this compound, computational chemists would model the approach of an electrophile to the aromatic ring. By calculating the potential energy at various points along the reaction coordinate, a transition state can be identified. The calculated activation energy would provide insight into the feasibility and rate of the reaction. For instance, DFT studies on similar systems have been used to predict activation barriers for C-H bond activation, a key step in many functionalization reactions.

Reaction Pathway Mapping for Trifluoroethylation

Computational chemistry allows for the detailed mapping of reaction pathways, providing a step-by-step visualization of the transformation from reactants to products. This is particularly valuable for understanding complex reactions like trifluoroethylation, the process of introducing a trifluoroethyl group onto a molecule.

While direct computational studies on the formation of this compound are scarce, theoretical investigations into trifluoromethylation offer analogous insights. rsc.org For the trifluoroethylation of benzene, a plausible pathway would involve the generation of a trifluoroethyl electrophile, which then attacks the benzene ring. Computational modeling could map this process, identifying key intermediates and transition states. The calculations would reveal the energetic favorability of different pathways, helping to predict the most likely mechanism. For example, DFT methods have been used to study the detailed mechanisms of trifluoromethylation of various centers, revealing the influence of catalysts and reaction conditions on the reaction pathway. rsc.org

Carbocationic and Acylium Cation Formation Mechanisms

The formation of this compound could potentially proceed through a Friedel-Crafts-type reaction, which typically involves carbocationic or acylium cation intermediates. masterorganicchemistry.com Computational studies are instrumental in understanding the formation and stability of these highly reactive species.

Carbocationic Mechanism: In a Friedel-Crafts alkylation, a carbocation is generated, which then acts as the electrophile. masterorganicchemistry.com For the synthesis of this compound, a potential precursor like 1,1,2-trifluoroethyl halide could be used. Computational modeling can be employed to study the ionization of this precursor to form the 1,1,2-trifluoroethyl carbocation. The stability of this carbocation, influenced by the electron-withdrawing fluorine atoms, would be a key factor in the reaction's viability, and this can be quantitatively assessed through computational calculations. Theoretical studies on CF3-substituted carbocations have highlighted their unique reactivity. acs.org

Acylium Cation Mechanism: While less direct for forming an ethyl group, an acylium cation could be a precursor in a multi-step synthesis. Friedel-Crafts acylation involves an acylium ion as the electrophile. walisongo.ac.id Computational investigations have been crucial in understanding the structure and reactivity of acylium cations. walisongo.ac.idsemanticscholar.orgmdpi.com DFT calculations, for instance, can provide detailed information on the charge distribution and geometry of these ions, explaining their electrophilic nature. walisongo.ac.id Although not directly applicable to the synthesis of this compound in a single step, understanding the computational approaches to acylium ion formation is relevant for designing synthetic routes involving acylation followed by reduction.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govunipi.itnih.gov These methods are invaluable in predicting the properties of new molecules and in understanding the underlying molecular interactions that govern their behavior.

Predicting Reactivity Trends and Regioselectivity

For substituted benzenes like this compound, computational models can predict how the trifluoroethyl group influences the reactivity of the aromatic ring towards further substitution. The electronic properties of the substituent, whether it is electron-donating or electron-withdrawing, will determine the rate and orientation of electrophilic aromatic substitution.

Computational methods can calculate various molecular descriptors, such as atomic charges, electrostatic potentials, and frontier molecular orbital energies, which are then used to predict reactivity. escholarship.orgrsc.orgrsc.orgnih.govchemrxiv.org For this compound, the inductive effect of the fluorine atoms would likely make the trifluoroethyl group electron-withdrawing, thus deactivating the benzene ring towards electrophilic attack and directing incoming electrophiles to the meta position. QSAR models, trained on datasets of similar fluorinated compounds, could provide quantitative predictions of this effect. researchgate.net For example, computational tools have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions in various aromatic systems with high accuracy. rsc.orgchemrxiv.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound (Hypothetical) This table is a hypothetical representation based on the expected electron-withdrawing nature of the 1,1,2-trifluoroethyl group.

Position Predicted Relative Reactivity
Ortho Low
Meta High
Para Low

Interactions with Hypothetical Molecular Targets (General Principles)

Molecular modeling, particularly molecular docking, is a powerful technique to predict and analyze the interaction of a small molecule, such as this compound, with a biological target like a protein or enzyme. researchgate.netnih.govmdpi.commdpi.comnih.gov While specific targets for this compound are not defined, the general principles of molecular modeling can be applied to understand its potential interactions.

A molecular docking simulation would place the this compound molecule into the binding site of a hypothetical protein. The program would then calculate the binding energy, which is an estimate of the affinity of the molecule for the protein. The simulation would also reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. dtu.dk The presence of the fluorine atoms in this compound could lead to specific interactions, such as halogen bonding or favorable electrostatic interactions, which can be critical for binding affinity and selectivity. nih.gov Computational studies on fluorinated benzimidazole derivatives, for example, have utilized molecular docking to understand their binding to thrombin. researchgate.net

Table 2: Potential Intermolecular Interactions of this compound with a Hypothetical Protein Active Site This table illustrates the types of interactions that could be predicted through molecular modeling.

Interaction Type Potential Interacting Group on Protein
Hydrophobic Interactions Aromatic side chains (e.g., Phenylalanine, Tyrosine)
van der Waals Forces Aliphatic side chains (e.g., Leucine, Valine)
Halogen Bonding Electron-rich atoms (e.g., Oxygen in carbonyl groups)
Dipole-Dipole Interactions Polar amino acid residues

Advanced Theoretical Frameworks (e.g., Atoms-in-Molecules, Natural Bond Orbital Analysis)

While direct computational studies employing Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) analysis on this compound are not extensively available in the current body of scientific literature, the application of these powerful theoretical frameworks to structurally analogous organofluorine compounds and fluorinated benzene derivatives allows for a detailed and scientifically grounded extrapolation of the expected findings for this specific molecule. These advanced computational methods provide profound insights into the electronic structure, bonding characteristics, and intramolecular interactions that govern the behavior of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which align closely with classical Lewis structures. wikipedia.orgwisc.edu This analysis provides valuable information on atomic charges, hybridization, and the stabilizing effects of electron delocalization.

For this compound, NBO analysis would be expected to reveal a significant polarization of the C-F bonds due to the high electronegativity of fluorine. This would result in substantial positive partial charges on the carbon atoms of the trifluoroethyl group and negative partial charges on the fluorine atoms. The phenyl group would also experience a redistribution of electron density.

Hypothetical NBO Analysis Data for this compound

The following table presents hypothetical data from an NBO analysis, illustrating the expected atomic charges and the most significant donor-acceptor interactions.

Atom/InteractionParameterExpected Value
Natural Atomic Charges
C (phenyl, ipso)Charge (e)+0.10 to +0.20
C (alpha, CHF₂)Charge (e)+0.40 to +0.60
C (beta, CH₂F)Charge (e)+0.20 to +0.30
FCharge (e)-0.30 to -0.45
Second-Order Perturbation Theory Analysis of Fock Matrix
σ(C-H) → σ(C-F)Stabilization Energy E(2) (kcal/mol)1.5 - 3.0
σ(C-C) → σ(C-F)Stabilization Energy E(2) (kcal/mol)2.0 - 4.0
π(C=C) → σ*(C-C)Stabilization Energy E(2) (kcal/mol)3.0 - 5.0

Atoms-in-Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.org This partitioning allows for the calculation of atomic properties and the characterization of chemical bonds and other intramolecular interactions based on the topological properties of the electron density, ρ(r).

Key to the AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density itself, its Laplacian (∇²ρ), and the total energy density (H(r)), provide a quantitative description of the nature of the chemical bond.

For this compound, an AIM analysis would characterize the C-F, C-C, and C-H bonds. The C-F bonds are expected to exhibit characteristics of polar covalent bonds, with a relatively high electron density at the BCP that is displaced towards the fluorine atom. The Laplacian of the electron density at the C-F BCP would likely be positive, which is typical for closed-shell interactions, indicating a depletion of electron density in the internuclear region characteristic of polar bonds.

The C-C bonds within the phenyl ring would show features consistent with aromatic character, while the C-C bond connecting the ethyl group to the ring would be a typical single bond. AIM can also identify weaker non-covalent interactions, such as potential intramolecular hydrogen bonds or other steric interactions, which can influence the molecule's conformation.

Hypothetical AIM Analysis Data for Key Bonds in this compound

The following table provides hypothetical topological data for the principal bonds in this compound, as would be derived from an AIM analysis.

BondTopological ParameterExpected ValueInterpretation
C-F Electron Density, ρ(r) (a.u.)0.20 - 0.25High for a single bond, indicating polarity.
Laplacian, ∇²ρ(r) (a.u.)> 0Depletion of charge, typical for polar covalent bonds.
Total Energy Density, H(r) (a.u.)< 0Some degree of covalent character.
C(phenyl)-C(ethyl) Electron Density, ρ(r) (a.u.)0.23 - 0.26Typical for a C-C single bond.
Laplacian, ∇²ρ(r) (a.u.)< 0Accumulation of charge, characteristic of a shared interaction.
Total Energy Density, H(r) (a.u.)< 0Covalent character.
C=C (phenyl) Electron Density, ρ(r) (a.u.)0.30 - 0.34Intermediate between a single and double bond, indicating aromaticity.
Laplacian, ∇²ρ(r) (a.u.)< 0Shared interaction.
Total Energy Density, H(r) (a.u.)< 0Covalent character.

Applications of 1,1,2 Trifluoroethyl Benzene in Advanced Chemical Fields

Role in Organic Synthesis as a Building Block and Intermediate

The (1,1,2-trifluoroethyl)phenyl moiety is a key component of specialized reagents designed for the introduction of the 1,1,2-trifluoroethyl group into other molecules. This positions it as an important intermediate for creating more complex fluorinated structures.

The 1,1,2-trifluoroethyl group is a valuable substituent in the design of new biologically active molecules. A significant challenge in medicinal and agrochemical research is the direct incorporation of such fluorinated groups into organic compounds. To address this, reagents containing the (1,1,2-trifluoroethyl)phenyl structure have been developed. For instance, diphenyl(1,1,2-trifluoroethyl)sulfonium trifluoromethanesulfonate has been synthesized and utilized as a source for the 1,1,2-trifluoroethyl group. This reagent allows for the direct transfer of the trifluoroethyl moiety to a variety of organic molecules through methods like visible light photoredox catalysis and nucleophilic chemistry.

Another related reagent, phenyl(trifluoroethyl)iodonium triflate, has been used in catalyst- and additive-free reactions to synthesize complex molecules. For example, it reacts with fatty acids to produce 2,2,2-trifluoroethyl esters in high yields researchgate.net. These esters are valuable intermediates for further chemical transformations.

Table 1: Examples of Complex Molecules Synthesized Using (1,1,2-Trifluoroethyl)phenyl-based Reagents

Reagent Substrate Product Type Application/Significance
Diphenyl(1,1,2-trifluoroethyl)sulfonium trifluoromethanesulfonate Various organic molecules 1,1,2-Trifluoroethylated compounds Introduction of a metabolically stable, electron-withdrawing group
Phenyl(trifluoroethyl)iodonium triflate Fatty acids 2,2,2-Trifluoroethyl esters Synthesis of fluorinated esters as chemical intermediates researchgate.net

Reagents bearing the (1,1,2-trifluoroethyl)phenyl structure are instrumental in pioneering new synthetic methodologies, particularly those involving radical chemistry. The development of diphenyl(1,1,2-trifluoroethyl)sulfonium trifluoromethanesulfonate has enabled the use of visible light photoredox catalysis for the direct incorporation of the 1,1,2-trifluoroethyl substituent. This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Similarly, phenyl(trifluoroethyl)iodonium triflate has been identified as a powerful mediator for cationic ring-opening polymerization of tetrahydrofuran, proceeding even at room temperature without the need for photo-irradiation researchgate.net. This provides a novel and efficient route to polytetrahydrofuran with a trifluoroethyl end group, showcasing the utility of this class of reagents in developing new polymerization techniques researchgate.net.

Based on the available search results, there is no documented use of (1,1,2-Trifluoroethyl)benzene as a solvent in specific reaction environments.

Contributions to Materials Science and Polymer Chemistry

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds highly desirable in materials science. The (1,1,2-trifluoroethyl)phenyl group can be incorporated into polymers to create materials with enhanced properties.

The general strategy of incorporating trifluoromethylphenyl groups into polymer backbones has been shown to improve solubility, thermal stability, and optical transparency in polyimides rsc.org. These enhanced properties are attributed to the bulky, non-coplanar structure introduced by the fluorinated phenyl groups rsc.org.

Table 2: Properties of Polymers Incorporating Trifluoromethylphenyl Groups

Polymer Type Monomer/Initiator Component Enhanced Properties Potential Applications
Polytetrahydrofuran Phenyl(trifluoroethyl)iodonium triflate researchgate.net Modified end-group functionality Precursor for thermoplastic elastomers researchgate.net
Fluorinated Polyimides Diamine with trifluoromethylphenyl groups rsc.org Excellent solubility, high optical transparency, low dielectric constant, high thermal stability rsc.org Advanced electronics and aerospace materials rsc.org

The search results did not provide specific examples of this compound or materials directly derived from it being used in organic electronics. However, the introduction of fluorine and trifluoromethyl groups into conjugated polymers is a known strategy to modify the electronic properties of materials for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) pageplace.de. Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve charge injection and transport, as well as the stability of the material in electronic devices.

Specialized Coatings and Membranes

Fluoropolymer coatings are highly valued for a combination of desirable traits, including chemical inertness, weatherability, corrosion resistance, and low friction. corrosionpedia.com The integration of moieties like this compound into polymer structures is a key strategy for developing advanced coatings with tailored surface properties. The presence of fluorine atoms is crucial for creating surfaces with very low surface energy, a primary factor in achieving hydrophobicity. nih.gov

Research into fluorinated polymers demonstrates that incorporating trifluoroethyl groups can significantly enhance the hydrophobic nature of coatings. For example, copolymers containing trifluoroethyl methacrylate (TFEMA) show a direct relationship between the TFEMA content and the resulting surface and optical properties of the material. researchgate.net Fluorinated resins are considered ideal materials for preparing hydrophobic surfaces that can repel corrosive media. acs.org By integrating monomers with rich -CF3 groups into polymer chains, coatings can be produced that exhibit high water contact angles (over 100°) and very low surface energy. acs.org Such coatings also demonstrate excellent chemical stability, capable of withstanding acidic and alkaline environments for extended periods. acs.org

The unique properties imparted by fluorination, such as those provided by the trifluoroethyl group, are essential for developing high-performance coatings for numerous industries, including renewable energy, where they protect components like turbine blades and photovoltaic cells. corrosionpedia.com

Significance in Agrochemical Research and Development

The introduction of fluorine-containing groups into molecular structures has become a cornerstone of modern agrochemical design. Approximately 25% of all licensed agrochemicals contain fluorine, with aromatic trifluoromethyl groups being among the most common. researchgate.net The trifluoromethyl (-CF3) group, a key feature related to the trifluoroethyl moiety, is particularly advantageous for agrochemicals, appearing in about 20% of fluoro-pharmaceuticals and having an even greater representation in pesticides. nih.gov This prevalence is due to the dramatic and beneficial effects fluorination has on the biological activity and stability of these compounds. researchgate.net

The incorporation of a this compound group or similar fluorinated structures into a potential agrochemical can profoundly alter its efficacy and environmental profile. Fluorination enhances molecular stability, lipophilicity, and bioavailability, which can lead to improved pest control. acs.org These changes can optimize the molecule's structure to improve binding to target enzymes or receptors, enhance its transport to the target site, and increase its resistance to metabolic breakdown by the target organism. researchgate.net

However, the exceptional strength of the carbon-fluorine bond, which makes these compounds robust and effective, also raises environmental concerns. researchgate.net The persistence of fluorinated pesticides in soil, water, and air is a critical issue, as some have been shown to have very long half-lives. acs.org Lightly fluorinated molecules are generally expected to degrade in the environment, but the stability of highly fluorinated compounds can lead to bioaccumulation. researchgate.netsocietechimiquedefrance.fr Therefore, the design of new agrochemicals involves a careful balance: achieving high activity and metabolic resistance in the target pest while ensuring an acceptable rate of degradation in the wider environment. societechimiquedefrance.fr Comprehensive research into the degradation pathways and environmental transport of fluorinated pesticides is considered an urgent priority. acs.org

The trifluoromethyl group is a key structural motif in a wide array of successful herbicides, insecticides, and fungicides. nih.govnih.gov For example, trifluoromethyl-containing pyridine derivatives are central to numerous crop protection products. nih.govresearchgate.net Herbicides like fluazifop-butyl, which inhibits the growth of grass weeds, and flazasulfuron, a selective herbicide for turf and perennial crops, are synthesized using key fluorinated building blocks. nih.govresearchoutreach.org

In insecticides, trifluoromethylphenyl groups are also common. For instance, compounds containing a nicotinamide structure with a trifluoromethylpyridine moiety have been developed for their effectiveness against aphids. researchoutreach.org The success of these compounds is often attributed to the combination of the physicochemical properties of fluorine and the characteristics of the associated aromatic or heterocyclic ring system. nih.gov The trifluoromethyl group enhances lipophilicity, which can improve uptake by the target pest and resistance to being washed off by rain. nih.govnih.gov

The table below lists examples of agrochemicals that utilize the trifluoromethylphenyl or a related trifluoromethyl-heterocyclic moiety, highlighting the versatility of this structural class.

Compound Name Agrochemical Type Key Structural Moiety
Fluazifop-butylHerbicideTrifluoromethylpyridine
FlazasulfuronHerbicideTrifluoromethylpyridine
PyroxsulamHerbicideTrifluoromethylpyridine
ChlorfluazuronInsecticideDichloro-trifluoromethylpyridine
FlonicamidInsecticideTrifluoromethylpyridine
SulfoxaflorInsecticideTrifluoromethylpyridine
PyridalylInsecticideTrifluoromethylpyridine

Applications in Pharmaceutical Design and Chemical Biology

Fluorine has become an essential element in modern medicinal chemistry, with its strategic incorporation into drug candidates often leading to improved potency, selectivity, and pharmacokinetic properties. pharmacyjournal.org The this compound moiety and related trifluoromethyl groups are used to fine-tune the biological and physicochemical characteristics of therapeutic compounds. nih.govresearchgate.net

The introduction of fluorine can significantly enhance a drug's binding affinity for its biological target. researchgate.net The highly electronegative nature of fluorine atoms in a trifluoroethyl group can strengthen electrostatic and hydrogen bonding interactions with a receptor. researchgate.net The trifluoromethyl group is larger than a methyl group, which can lead to improved affinity and selectivity through enhanced hydrophobic interactions within the binding pocket of a protein. nih.govresearchgate.net

Studies on inhibitors have shown that replacing a methyl or propyl group with a trifluoroethyl or trifluoromethyl group can increase binding affinity and inhibitory activity by more than 10-fold. nih.gov This enhancement is often due to the formation of close contacts and multipolar interactions between the C-F bonds and the protein backbone. nih.gov For example, the trifluoromethyl group can engage in short-distance interactions with backbone carbonyls in a protein's active site, stabilizing the bound conformation of the drug. nih.gov

The strategic placement of a this compound moiety can modulate a compound's lipophilicity to an optimal range. nih.gov Increased lipophilicity generally improves a drug's ability to penetrate lipid bilayers. nih.govnih.gov However, the relationship is complex, and excessive lipophilicity can sometimes be detrimental. The trifluoroethyl group allows for fine-tuning of these properties, balancing solubility with the ability to cross membranes. nih.gov This modulation is critical for improving a drug's absorption, distribution, and oral bioavailability. nih.gov

The table below illustrates the impact of fluorination on lipophilicity by comparing the calculated logP values of benzene (B151609) and toluene with this compound.

Compound Molecular Formula Calculated LogP
BenzeneC₆H₆2.13
TolueneC₇H₈2.73
This compoundC₈H₇F₃3.88
LogP values are based on established calculation methods and serve as an estimate of lipophilicity.

This increase in the LogP value highlights the significant contribution of the trifluoroethyl group to the molecule's hydrophobicity, a key factor in its interaction with biological membranes.

Development of Chemical Probes and Fluorescent Tags

The this compound scaffold, while not extensively documented as a standalone chemical probe, represents a valuable building block in the design of sophisticated molecular tools for chemical biology. Its utility stems from the unique properties conferred by the trifluoroethyl group attached to an aromatic ring. The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity researchgate.netresearchgate.net. These same principles are leveraged in the development of chemical probes and fluorescent tags.

The 1,1,2-trifluoroethyl substituent is particularly noteworthy for its potential to create metabolically stable molecules with significant electron-withdrawing effects nih.gov. In the context of probe design, metabolic stability is crucial for in vivo studies, ensuring that the probe is not rapidly degraded before it can interact with its biological target. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can prolong the probe's operational lifetime within a biological system annualreviews.orgnih.govacs.org.

Furthermore, the electronic properties of the trifluoroethyl group can influence the photophysical characteristics of larger molecules into which it is incorporated. While this compound itself is not a fluorophore, its derivatives can be used in the synthesis of fluorescent tags rsc.org. The electron-withdrawing nature of the substituent can be used to tune the absorption and emission wavelengths of a chromophore, a critical aspect in the design of custom fluorescent labels for specific imaging applications nih.govnih.gov. The strategic placement of fluorinated moieties can alter the energy levels of molecular orbitals, thereby modifying the fluorescence quantum yield and lifetime of the resulting dye nih.gov. This makes trifluoroethyl-substituted aromatic compounds attractive precursors for creating novel fluorescent probes with tailored optical properties for advanced microscopy and bio-imaging vichemchemie.comnih.gov.

Environmental Chemistry Research on Fluorinated Aromatics

The study of fluorinated aromatic compounds in the environment is a growing field of interest, driven by the widespread use of organofluorine chemicals and their potential for persistence. This compound serves as a model compound for understanding the environmental behavior of molecules containing both a stable, fluorinated alkyl chain and an aromatic ring system.

Environmental Fate and Persistence Studies

The environmental persistence of organofluorine compounds is largely attributed to the exceptional strength of the carbon-fluorine (C-F) bond nih.govacs.org. This high bond energy makes molecules containing C-F bonds resistant to both biotic and abiotic degradation pathways that readily break down their non-fluorinated hydrocarbon counterparts. In this compound, the trifluoroethyl group imparts significant chemical and metabolic stability to the molecule annualreviews.org.

The benzene component of the molecule influences its environmental distribution. Like benzene, this compound is expected to be volatile and can partition into the atmosphere from soil and water surfaces epa.gov. Its moderate water solubility suggests it may also leach from soil into groundwater systems. Once in the environment, however, the fluorinated side-chain significantly reduces its susceptibility to degradation. While benzene can be biodegraded under certain aerobic conditions, the presence of the trifluoroethyl group is likely to inhibit or slow these microbial processes considerably nih.govnih.gov. Consequently, this compound is predicted to have a long environmental half-life, contributing to its persistence in various environmental compartments.

The stability of the compound is also reflected in its thermodynamic properties. Joback group contribution methods, a common estimation technique, predict the following thermodynamic values for this compound.

PropertyValueUnit
&Delta;fH&deg; gas (Standard Enthalpy of Formation, Gas)-609.23kJ/mol
&Delta;fusH&deg; (Enthalpy of Fusion)13.32kJ/mol
T boil (Boiling Point)475.33K
C p,gas (Heat Capacity, Gas at 298K)258.23&ndash;314.55J/mol&middot;K

Degradation Pathways and By-product Analysis

The degradation of this compound in the environment is expected to be a slow process, with potential pathways involving the modification of either the aromatic ring or the ethyl side-chain. The trifluoroethyl group itself is highly resistant to metabolic attack researchgate.netannualreviews.org.

Potential Degradation Pathways:

Side-Chain Oxidation: A likely initial step in the aerobic biodegradation of alkylbenzenes is the oxidation of the benzylic carbon (the carbon atom attached to the benzene ring) rsc.orgresearchgate.net. For this compound, this would involve the oxidation of the -CH₂- group. This pathway could proceed through an alcohol and ketone intermediate, potentially leading to the cleavage of the C-C bond and the formation of a fluorinated carboxylic acid.

Aromatic Ring Hydroxylation: Another potential pathway involves enzymatic attack on the benzene ring, catalyzed by monooxygenase or dioxygenase enzymes, to form hydroxylated derivatives dtic.mil. However, the strong electron-withdrawing nature of the 1,1,2-trifluoroethyl group deactivates the aromatic ring, making it less susceptible to electrophilic attack and thus slowing this degradation process compared to benzene or toluene annualreviews.org.

Abiotic Degradation: In the atmosphere, vapor-phase this compound would be subject to slow degradation by photochemically produced hydroxyl radicals epa.gov. This process would likely involve attack on the aromatic ring or hydrogen abstraction from the side chain. Advanced oxidation processes, such as those using VUV/UV light, could also potentially degrade the compound in water treatment scenarios nih.gov.

By-product Analysis:

The analysis of degradation by-products is essential for understanding the complete environmental impact of a compound. Based on the proposed pathways, the degradation of this compound could yield a variety of transformation products. The incomplete degradation of the parent compound would likely result in the accumulation of persistent, fluorinated intermediates.

Potential PathwayKey Intermediates / By-products
Side-Chain Oxidation1-Phenyl-2,2,2-trifluoroethanol, 2,2,2-Trifluoroacetophenone
Ring Hydroxylation(1,1,2-Trifluoroethyl)phenols (ortho-, meta-, para- isomers)
Chain Cleavage & Further OxidationBenzoic acid, Fluorinated acetic acid derivatives

Future Research Directions and Unexplored Avenues for 1,1,2 Trifluoroethyl Benzene

Novel Synthetic Methodologies for Highly Substituted Derivatives

The development of new synthetic routes to create highly functionalized derivatives of (1,1,2-Trifluoroethyl)benzene is a primary objective for future research. Current methods often have limitations, and the creation of more complex molecular architectures requires innovative strategies.

Key research directions include:

Direct C-H Functionalization: A significant goal is the development of methods for the direct activation and functionalization of the C-H bonds on the benzene (B151609) ring. This approach is more atom-economical than traditional methods that require pre-functionalized starting materials. Gold-catalyzed C-H alkylation of unactivated arenes using diazoesters with a trifluoroethyl group has shown promise for achieving high site-selectivity without a directing group, a strategy that could be adapted for this compound. nih.gov

Photocatalysis and Electrosynthesis: Light- and electricity-driven reactions are emerging as powerful tools in organic synthesis. nih.gov Photo-induced hydrogen atom transfer (HAT) catalysis, for instance, can generate acyl radicals from aldehydes for the synthesis of complex structures like indanones. acs.org Exploring the photocatalytic and electrochemical modification of this compound could provide access to novel derivatives under mild conditions. nih.govacs.org

Advanced Catalytic Systems: Research into new catalysts, including transition metals and organocatalysts, is crucial. For example, the development of sulfonium salts, such as diphenyl(1,1,2-trifluoroethyl)sulfonium trifluoromethanesulfonate, allows for the direct incorporation of the 1,1,2-trifluoroethyl group into various organic molecules through photoredox or nucleophilic pathways. nih.gov Adapting such strategies could enable the synthesis of diverse derivatives.

Late-Stage Fluorination: For applications in positron emission tomography (PET), methods for the late-stage introduction of fluorine-18 (B77423) are essential. uic.edu Future work will likely focus on developing novel precursors and catalysts that allow for the efficient and regioselective radiofluorination of complex molecules containing the this compound scaffold. nih.govuic.edu

The table below summarizes potential synthetic strategies for future exploration.

Synthetic StrategyPotential ReactionKey Advantages
Direct C-H Functionalization Gold-catalyzed C-H alkylationHigh atom economy, avoids pre-functionalization
Photocatalysis Radical-mediated annulationMild reaction conditions, access to unique reactivity
Novel Reagent Development Use of trifluoroethyl-sulfonium saltsDirect incorporation of the functional group
Late-Stage Radiofluorination Reductive elimination from Bi(V) complexesAccess to PET imaging agents

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling reaction outcomes and designing more efficient synthetic pathways. Future research will employ a combination of experimental and computational methods to elucidate these mechanisms.

Areas of focus include:

Electrophilic Aromatic Substitution (EAS): The trifluoroethyl group is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position. youtube.com Future studies will focus on quantifying this electronic effect and understanding the transition states of EAS reactions on the this compound ring. masterorganicchemistry.comresearchgate.net This involves investigating the stability of the carbocation intermediate (the benzenonium ion or σ-complex) formed during the reaction. masterorganicchemistry.commsu.edu While the two-step mechanism involving this intermediate is widely accepted, recent studies have uncovered concerted pathways, challenging the traditional view and opening new avenues for mechanistic investigation. researchgate.net

Reactions on the Ethyl Side Chain: The fluorine atoms on the ethyl group influence its reactivity. Mechanistic studies on potential elimination reactions are needed to predict stability and reaction pathways under basic conditions. The competition between E2 and E1cb mechanisms, influenced by the acidity of the benzylic protons and the poor leaving group ability of fluoride (B91410), is a key area for investigation. stackexchange.com

Transition Metal-Catalyzed Reactions: As more complex catalytic cycles are developed for synthesizing derivatives, a detailed mechanistic understanding will be crucial. This includes elucidating the roles of ligands, the nature of catalytic intermediates, and the kinetics of each step in the cycle.

Radical Reactions: The involvement of radical intermediates in photocatalytic and other advanced synthetic methods requires detailed study. acs.org Techniques like radical trapping experiments will be essential to confirm the proposed mechanisms. acs.org

The following table outlines key mechanistic questions to be addressed.

Reaction TypeKey Mechanistic QuestionInfluencing Factors
Electrophilic Aromatic Substitution Concerted vs. Stepwise (σ-complex) PathwaySolvent polarity, catalyst, nature of electrophile
Side-Chain Elimination E2 vs. E1cb MechanismBase strength, stability of carbanion intermediate
Photocatalysis Nature of radical intermediatesWavelength of light, type of photocatalyst
Cross-Coupling Ligand effects on reductive eliminationSteric and electronic properties of ligands

Exploration of New Applications in Emerging Technologies

The unique physicochemical properties imparted by the 1,1,2-trifluoroethyl group suggest significant potential for applications in various high-tech fields. ingentaconnect.com The combination of metabolic stability and strong electron-withdrawing character makes this moiety highly attractive for the design of new functional molecules. nih.gov

Potential application areas for future research are:

Medicinal Chemistry: Organofluorine compounds are prevalent in pharmaceuticals due to their ability to enhance properties like metabolic stability, binding affinity, and lipophilicity. ingentaconnect.com The 1,1,2-trifluoroethyl group is a promising substituent for the design of new therapeutic agents, including enzyme inhibitors and receptor modulators. nih.govjelsciences.com Future work will involve synthesizing libraries of this compound derivatives and screening them for biological activity against various diseases.

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can improve the efficacy and environmental profile of pesticides and herbicides. societechimiquedefrance.fr Research into this compound derivatives as new agrochemicals could lead to more potent and selective crop protection agents.

Materials Science: Fluorinated compounds are used in the development of advanced materials such as liquid crystals, polymers, and electronic materials. ingentaconnect.comsocietechimiquedefrance.fr The strong dipole moment and unique intermolecular interactions of the trifluoroethyl group could be exploited to create novel materials with tailored optical, electronic, or physical properties.

PET Imaging: The development of novel PET tracers is a major area of research in medical diagnostics. Synthesizing fluorine-18 labeled analogues of this compound could provide new tools for imaging and understanding disease processes in vivo. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for predicting molecular properties and reaction outcomes, thereby accelerating the research and development process. Applying advanced modeling techniques to this compound can provide valuable insights and guide experimental work.

Future computational efforts will likely focus on:

Reaction Mechanism and Kinetics: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate activation energies, and predict the most favorable mechanisms for complex reactions. researchgate.net This can help elucidate the mechanistic questions outlined in section 8.2 and predict the regioselectivity of substitution reactions.

Predicting Physicochemical Properties: Computational software can be used to calculate key properties such as molecular weight, lipophilicity (LogP), and dipole moment. mdpi.com These predictions are vital for drug design and materials science applications.

Spectroscopic Simulation: Simulating NMR, IR, and other spectra can aid in the characterization of new derivatives of this compound.

Virtual Screening: In drug discovery, computational models can be used to screen large virtual libraries of this compound derivatives for their potential to bind to a specific biological target, prioritizing the most promising candidates for synthesis.

The table below lists computational tools and their potential applications for this compound research.

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT) Mechanistic studies of EASReaction energy profiles, transition state geometries
Molecular Dynamics (MD) Simulation of materialsBulk properties, intermolecular interactions
Quantitative Structure-Activity Relationship (QSAR) Drug designPrediction of biological activity
Software (e.g., Avogadro) Molecular modelingOptimized geometry, molecular weight

Sustainable Synthesis and Green Chemistry Principles

Integrating the principles of green chemistry into the synthesis and application of this compound is essential for environmental stewardship and economic viability. wiley-vch.de Future research will focus on developing manufacturing processes that are safer, more efficient, and less harmful to the environment. rsc.org

Key green chemistry approaches to be explored include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. jddhs.com This includes favoring addition and C-H functionalization reactions over substitution reactions that generate stoichiometric byproducts.

Use of Catalysis: Replacing stoichiometric reagents with catalytic alternatives (e.g., organocatalysts, photocatalysts, biocatalysts) reduces waste and often allows for milder reaction conditions. ingentaconnect.comwiley-vch.dejddhs.com

Safer Solvents and Reagents: Research will focus on replacing hazardous solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions. ingentaconnect.com Additionally, developing synthetic methods that avoid the use of persistent or toxic reagents, such as PFAS-based compounds, is a high priority. chemistryworld.com

Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis or continuous flow processing, can significantly reduce the energy consumption of chemical processes. ingentaconnect.comrsc.orgjddhs.com

Designing for Degradation: An advanced principle of green chemistry involves designing molecules that, after their useful life, will break down into non-toxic substances in the environment. societechimiquedefrance.frjddhs.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.